molecular formula C5H12ClF2N B6181781 1,1-difluoro-2-methylbutan-2-amine hydrochloride CAS No. 2613383-55-2

1,1-difluoro-2-methylbutan-2-amine hydrochloride

Cat. No.: B6181781
CAS No.: 2613383-55-2
M. Wt: 159.6
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Description

1,1-difluoro-2-methylbutan-2-amine hydrochloride is a chemical compound with the molecular formula C5H11F2N·HCl. It is a hydrochloride salt form of 1,1-difluoro-2-methylbutan-2-amine, characterized by the presence of two fluorine atoms and a methyl group attached to a butan-2-amine backbone. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-difluoro-2-methylbutan-2-amine hydrochloride typically involves the fluorination of a suitable precursor, such as 2-methylbutan-2-amine. The reaction is carried out under controlled conditions using fluorinating agents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is usually performed in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reagent concentrations, leading to efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

1,1-difluoro-2-methylbutan-2-amine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be replaced by other nucleophiles under appropriate conditions.

    Oxidation Reactions: The amine group can be oxidized to form corresponding oxides or nitriles.

    Reduction Reactions: The compound can be reduced to form amines with different substitution patterns.

Common Reagents and Conditions

    Substitution: Reagents like sodium iodide (NaI) in acetone can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield iodinated derivatives, while oxidation can produce nitriles or oxides.

Scientific Research Applications

1,1-difluoro-2-methylbutan-2-amine hydrochloride is utilized in various fields of scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.

    Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

    Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,1-difluoro-2-methylbutan-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity, leading to potent biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1,1-difluoro-2-methylpropane-2-amine hydrochloride
  • 1,1-difluoro-2-ethylbutan-2-amine hydrochloride
  • 1,1-difluoro-2-methylbutan-2-amine hydrobromide

Uniqueness

1,1-difluoro-2-methylbutan-2-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of two fluorine atoms enhances its stability and reactivity compared to similar compounds, making it a valuable tool in various research applications.

Properties

CAS No.

2613383-55-2

Molecular Formula

C5H12ClF2N

Molecular Weight

159.6

Purity

95

Origin of Product

United States

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